2-Bromo-N,N-diethyl-5-iodobenzamide
Description
2-Bromo-N,N-diethyl-5-iodobenzamide is a halogenated benzamide derivative featuring a bromine atom at the 2-position and an iodine atom at the 5-position of the benzene ring. The N,N-diethyl substituent on the amide group distinguishes it from simpler benzamides.
Properties
Molecular Formula |
C11H13BrINO |
|---|---|
Molecular Weight |
382.04 g/mol |
IUPAC Name |
2-bromo-N,N-diethyl-5-iodobenzamide |
InChI |
InChI=1S/C11H13BrINO/c1-3-14(4-2)11(15)9-7-8(13)5-6-10(9)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
RYAIQRJVHNMIGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,N-diethyl-5-iodobenzamide typically involves the bromination and iodination of a benzamide precursor. One common method includes the following steps:
Iodination: The subsequent introduction of an iodine atom using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Diethylation: The final step involves the reaction of the brominated and iodinated benzamide with diethylamine (C4H11N) under basic conditions to form the desired compound
Industrial Production Methods: Industrial production of 2-Bromo-N,N-diethyl-5-iodobenzamide follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of continuous flow reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N,N-diethyl-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-N,N-diethyl-5-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-diethyl-5-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and iodine atoms, along with the diethylamine substituents, contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Bromo-N,N-diethyl-5-iodobenzamide | C₁₁H₁₃BrINO | 412.04 (estimated) | Br (2), I (5), N,N-diethyl |
| 5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide | C₁₁H₁₁BrINO | 388.03 | Br (5), I (2), cyclopropylmethyl |
| N,N-Dimethyl 5-bromo-2-chlorobenzamide | C₉H₉BrClNO | 262.54 | Br (5), Cl (2), N,N-dimethyl |
| 2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide | C₉H₇BrF₂INO | 398.97 | Br (2), I (5), 2,2-difluoroethyl |
Key Research Findings
- Microwave Synthesis : highlights efficient microwave-assisted synthesis for bromo/iodo benzamide analogs, reducing reaction times to 1 hour at 100°C .
- Crystallography : Crystal structure studies (e.g., ) reveal that bulky substituents like diethyl groups reduce packing efficiency, increasing solubility in polar solvents .
- Toxicity : N,N-Dimethyl derivatives () show higher toxicity than diethyl analogs, likely due to metabolic oxidation to reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
